Acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester
Description
Acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester (C11H13NO5) is an aromatic ester derivative characterized by a phenoxy backbone substituted with a methyl group at position 5 and a nitro group at position 2. The ethyl ester functional group is attached via an acetoxy linkage. This compound belongs to the class of nitroaromatic esters, which are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-withdrawing nitro group and tunable substituent effects.
Properties
CAS No. |
139502-97-9 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-10-6-8(2)4-5-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
BCZXBILALQUCCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of acetic acid, (5-methyl-2-nitrophenoxy)-, ethyl ester, we compare it with structurally related nitroaromatic esters (Table 1).
Table 1: Key Properties of this compound and Analogs
*Inferred from structural similarity to the 5-methoxy analog .
Structural and Electronic Effects
- Substituent Influence: Nitro Group (Position 2): The electron-withdrawing nitro group enhances electrophilic reactivity and stabilizes negative charges, making the compound susceptible to nucleophilic substitution or reduction reactions . Methyl vs.
Toxicity and Handling
- The 5-methoxy analog exhibits acute oral toxicity (Category 4) and respiratory irritation (H335), likely due to nitro group-derived reactive intermediates .
Research Findings and Data Gaps
- The nitro group, however, may confer cytotoxicity, as seen in macrophage inhibition by nitroaromatic compounds .
- Stability : The 5-methoxy analog is stable under recommended storage conditions but incompatible with strong oxidizing agents .
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